4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer such as lymphoma, leukemia, and multiple myeloma. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a protein that promotes cancer cell growth.
Mécanisme D'action
TAK-659 works by inhibiting the activity of 4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, a protein that plays a critical role in the survival and growth of cancer cells. By blocking this protein, TAK-659 prevents cancer cells from proliferating and induces apoptosis, or programmed cell death. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a half-life of approximately 5 hours. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver, kidneys, and spleen. TAK-659 has also been found to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a highly specific inhibitor of 4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, with minimal off-target effects. It is also easy to administer and can be used in a variety of assays to study the role of 4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in cancer cell growth and survival. However, TAK-659 has some limitations, including its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of TAK-659. One area of interest is the development of combination therapies that include TAK-659 with other drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to TAK-659 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-ethyl-5-aminotetrazole to produce TAK-659. The synthesis process is highly efficient and yields a high-quality product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, demonstrating the ability to inhibit 4-chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide activity and induce cancer cell death. In particular, TAK-659 has been found to be effective in treating lymphomas that are resistant to other therapies.
Propriétés
IUPAC Name |
4-chloro-N-(2-ethyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-2-16-14-10(13-15-16)12-9(17)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJRKHLFOKBKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.